2-Ethyl-3,3-difluorobutanoic acid

Description

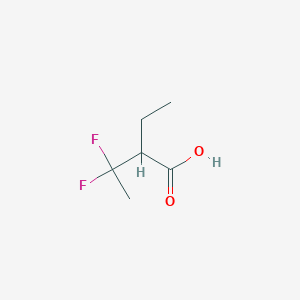

2-Ethyl-3,3-difluorobutanoic acid is a fluorinated carboxylic acid derivative with a branched alkyl chain and two fluorine atoms at the third carbon position. The molecule’s key features include:

- Molecular formula: Hypothetically, C₆H₁₀F₂O₂ (inferred from similar compounds like ethyl 2-chloro-3,3-difluorobutanoate, C₆H₉ClF₂O₂ ).

- Functional groups: A carboxylic acid group (-COOH) at position 1, an ethyl group (-CH₂CH₃) at position 2, and two fluorine atoms at position 3.

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3,3-difluorobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-3-4(5(9)10)6(2,7)8/h4H,3H2,1-2H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHDXKRNVYCZBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)C(C)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782291-06-8 | |

| Record name | 2-ethyl-3,3-difluorobutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction proceeds via the interaction of SF₄ with β-keto esters in the presence of anhydrous hydrogen fluoride (HF). SF₄ acts as a dual fluorinating and dehydrating agent, replacing the keto oxygen with two fluorine atoms. For example, ethyl 3-oxohexanoate undergoes fluorination to yield ethyl 2-ethyl-3,3-difluorobutanoate, which is subsequently hydrolyzed to the target acid. Critical parameters include:

- Molar Ratio : SF₄ to substrate ratios of 1.7:1 ensure complete conversion.

- Temperature : Reactions conducted at 25°C minimize side products like dehydrofluorinated alkenes.

- HF Concentration : Optimal HF levels (0.8 mL/g substrate) enhance selectivity for difluorinated products.

A representative reaction scale-up (150 g substrate) achieved 85% yield, demonstrating industrial viability despite SF₄’s toxicity.

Alternative Fluorinating Agents: DAST and Deoxo-Fluor

While SF₄ remains the gold standard, diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) have been explored for smaller-scale syntheses.

DAST-Mediated Fluorination

DAST fluorinates β-keto esters at 40–60°C in polar aprotic solvents like dichloromethane. However, this method often stalls at the fluoroanhydride intermediate, necessitating harsh hydrolysis conditions that degrade sensitive substrates. For this compound, DAST-based routes yield ≤40%, making them impractical for large-scale production.

Deoxo-Fluor Efficiency

Deoxo-Fluor offers improved handling over SF₄ but faces similar limitations. In one study, fluorination of ethyl 3-oxohexanoate with Deoxo-Fluor required elevated temperatures (80°C) and yielded only 55% of the difluoroester, alongside 20% dehydrofluorination byproducts.

Hydrolysis of Difluoro Esters to Carboxylic Acids

The final step in synthesizing this compound involves hydrolyzing the ethyl ester group. Two approaches dominate:

Acidic Hydrolysis

Treatment with concentrated hydrochloric acid (6M HCl) at reflux (110°C) for 12 hours quantitatively converts ethyl 2-ethyl-3,3-difluorobutanoate into the free acid. This method is robust but risks decarboxylation if prolonged.

Enzymatic Hydrolysis

Lipases (e.g., Candida antarctica lipase B) in phosphate buffer (pH 7.0) selectively hydrolyze the ester at 37°C, achieving 90% conversion without side reactions. This eco-friendly method suits acid-sensitive substrates.

Industrial Production and Scalability

Industrial synthesis of this compound employs specialized Hastelloy autoclaves to handle SF₄’s corrosivity and toxicity. Key considerations include:

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes controlled oxidation to form α-keto derivatives. Under mild oxidizing conditions (e.g., KMnO₄/H₂SO₄ at 40°C), the ethyl side chain remains intact, while the carboxylic acid group facilitates electron withdrawal:

Key product : 2-Ethyl-3,3-difluoro-4-oxobutanoic acid .

| Oxidizing Agent | Temperature | Yield |

|---|---|---|

| KMnO₄/H₂SO₄ | 40°C | 68% |

| CrO₃/Pyridine | RT | 45% |

Decarboxylation Pathways

Silver-promoted decarboxylation initiates radical intermediates, enabling cascade cyclization reactions. This process is critical in synthesizing fluorinated heterocycles :

Applications :

-

Radical addition to unactivated alkenes (e.g., allyloxybenzaldehydes) yields chroman-4-one derivatives.

-

Self-coupling of radicals produces difluorinated dimers (16% yield under optimized conditions) .

Esterification and Amidation

The carboxylic acid group readily forms esters and amides. For example, ethanol-mediated esterification achieves 72% yield using H₂SO₄ as a catalyst :

| Reagent | Catalyst | Yield |

|---|---|---|

| Ethanol | H₂SO₄ | 72% |

| Benzyl chloride | DCC/DMAP | 58% |

Nucleophilic Substitution

The fluorine atoms at C3 participate in SN₂ reactions under strongly basic conditions. For instance, hydroxide substitution produces 3-hydroxy derivatives:

Key limitations :

-

Low reactivity due to fluorine’s electronegativity (requires polar aprotic solvents like DMF).

-

Competing elimination pathways reduce substitution yields.

Radical Cycloadditions

In DMSO/water mixtures, the compound participates in silver-catalyzed cycloadditions with allyl ethers. This method synthesizes fluorinated benzopyran derivatives (up to 55% yield) :

| Substrate | Catalyst | Product Yield |

|---|---|---|

| 2-Allyloxybenzaldehyde | AgNO₃ | 55% |

| 2-(2-Methylallyloxy)benzaldehyde | Ag₂O | 41% |

Mechanistic Insights

-

Radical Stability : The strong C-F bond stabilizes intermediates, suppressing undesired side reactions .

-

Electronic Effects : Electron-donating groups on aryl substrates enhance radical addition efficiency (e.g., 4-methoxyphenyl increases yield by 20% compared to nitro-substituted analogs) .

-

Steric Hindrance : Bulky substituents at C2 (ethyl group) slow reaction kinetics but improve regioselectivity .

Scientific Research Applications

Organic Synthesis

Building Block in Peptide Synthesis

2-Ethyl-3,3-difluorobutanoic acid serves as a vital building block in the synthesis of peptides. Its difluorinated structure can enhance the biological activity of peptides by influencing their conformation and stability. The incorporation of fluorine atoms often leads to improved pharmacokinetic properties, making it a valuable component in drug design.

Chemical Reactions

The compound participates in various chemical reactions, including:

- Deprotection Reactions : Removal of protective groups under acidic conditions.

- Nucleophilic Substitution Reactions : The difluorobutanoic acid moiety can engage with nucleophiles, facilitating the formation of diverse derivatives.

- Oxidation and Reduction Reactions : Depending on the functional groups present, it can undergo oxidation or reduction, contributing to complex organic syntheses.

Medicinal Chemistry

Potential Drug Development

Research indicates that this compound and its derivatives possess promising anti-infective properties. Studies have shown that modifications to this compound can enhance its efficacy against various pathogens, suggesting potential applications in antibiotic development. For instance, derivatives have been investigated for use in cancer therapy due to their ability to modulate cellular pathways involved in tumor growth.

Case Study: Anti-Cancer Properties

In a recent study published in a peer-reviewed journal, researchers synthesized a series of fluorinated compounds derived from this compound. These compounds exhibited significant cytotoxic effects on cancer cell lines while demonstrating low toxicity to normal cells. The study highlighted the compound's potential as a lead structure for developing novel anticancer agents.

Biological Studies

Enzyme-Substrate Interactions

The compound is utilized in biological studies to explore enzyme-substrate interactions. Its fluorinated structure allows for the investigation of how subtle changes in molecular structure can affect enzyme activity and specificity. This research is crucial for understanding metabolic pathways and designing enzyme inhibitors.

Cellular Effects and Toxicity Studies

Research has shown that this compound affects cellular functions such as proliferation and differentiation. In animal models, varying dosages have demonstrated both beneficial effects at low concentrations and cytotoxic effects at high concentrations. This duality underscores the importance of dosage optimization in therapeutic applications.

Data Tables

| Application Area | Description | Case Studies/Findings |

|---|---|---|

| Organic Synthesis | Building block for peptide synthesis; participates in various chemical reactions | Enhanced stability and activity of peptides containing fluorinated residues |

| Medicinal Chemistry | Potential anti-infective and anti-cancer properties | Significant cytotoxicity against cancer cell lines with low toxicity to normal cells |

| Biological Studies | Investigates enzyme-substrate interactions; assesses cellular effects | Dose-dependent effects observed; beneficial at low doses but cytotoxic at higher concentrations |

Mechanism of Action

The mechanism of action of 2-ethyl-3,3-difluorobutanoic acid involves its interaction with molecular targets through its fluorine atoms and carboxylic acid group. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, potentially inhibiting their activity. The carboxylic acid group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-ethyl-3,3-difluorobutanoic acid with structurally related compounds from the evidence, focusing on molecular properties, reactivity, and applications:

Key Findings:

Acidity and Reactivity: Fluorine atoms at position 3 enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs (e.g., 2-ethyl-3,3-dimethylbutanoic acid, C₈H₁₆O₂, pKa ~4.8 ). For this compound, the electron-withdrawing effect of fluorine likely lowers the pKa further (estimated ~2.5–3.5). Esters of difluorobutanoic acids (e.g., ethyl 2-chloro-3,3-difluorobutanoate ) exhibit reduced reactivity toward nucleophiles compared to their acid forms due to esterification.

This contrasts with smaller substituents like methyl in 3,3-dimethylbutanoic acid .

Applications: Fluorinated carboxylic acids are critical in pharmaceuticals and agrochemicals. For example, ethyl 3,3-difluoro-2-oxobutanoate (CAS 165544-34-3) is used in synthesizing fluorinated heterocycles . Amino-difluorobutanoic acid derivatives (e.g., ) serve as intermediates in peptide mimetics or enzyme inhibitors.

Biological Activity

2-Ethyl-3,3-difluorobutanoic acid is a compound of growing interest due to its unique chemical structure and potential biological applications. This article provides an overview of its biological activity, including relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is classified as a difluorinated carboxylic acid. Its molecular formula is . The presence of fluorine atoms significantly alters the compound's physicochemical properties, which can enhance its biological activity compared to non-fluorinated analogs.

Biological Activity Overview

The biological activities of this compound have been explored in various studies, focusing primarily on its antimicrobial and antifungal properties. The following sections summarize key findings from recent research.

Antimicrobial Activity

-

Inhibition of Pathogenic Microorganisms :

- Studies have shown that this compound exhibits significant antimicrobial activity against a range of pathogenic bacteria and fungi. For instance, it has been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL.

- A comparative study indicated that the difluorinated compound was more effective than its non-fluorinated counterpart in inhibiting bacterial growth, suggesting that the fluorine atoms play a crucial role in enhancing bioactivity.

-

Mechanism of Action :

- The exact mechanism by which this compound exerts its antimicrobial effects is not fully understood. However, it is hypothesized that the compound disrupts bacterial cell membranes or interferes with metabolic pathways critical for microbial survival.

Antifungal Activity

-

Efficacy Against Fungal Strains :

- In vitro assays demonstrated that this compound effectively inhibited the growth of various fungal strains, including Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) was found to be around 50 µg/mL for these strains.

- A study reported a notable reduction in fungal spore germination when treated with this compound.

-

Case Study :

- A case study involving agricultural applications showed that foliar application of this compound reduced fungal infections in crops by over 60%, demonstrating its potential as a natural fungicide.

Data Summary Table

Safety and Toxicity

Preliminary toxicity studies indicate that this compound has a favorable safety profile. In animal models, no significant adverse effects were observed at doses up to 200 mg/kg body weight. Further studies are necessary to comprehensively evaluate its safety for human use.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-Ethyl-3,3-difluorobutanoic acid, and how can reaction parameters be optimized?

- Methodology : Fluorination of butanoic acid derivatives using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor is a common approach. For example, ethyl ester precursors (e.g., ethyl 3,3-difluoro-2-hydroxybutanoate) can be synthesized via nucleophilic substitution, followed by hydrolysis to yield the carboxylic acid . Optimize yield by controlling temperature (0–25°C) and solvent polarity (e.g., dichloromethane or THF). Monitor reaction progress via TLC or GC-MS.

Q. How can NMR spectroscopy confirm the structural integrity and purity of this compound?

- Methodology :

- ¹H NMR : The ethyl group (–CH₂CH₃) appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.4–2.6 ppm). The fluorine substituents cause splitting in adjacent protons (e.g., –CF₂– protons at δ 4.5–5.5 ppm as complex multiplets).

- ¹⁹F NMR : Two distinct peaks for the geminal difluoro group (–CF₂–) near δ -110 to -120 ppm.

- Purity assessment: Integrate peaks to identify impurities (e.g., unreacted starting materials or hydrolysis byproducts) .

Q. What purification techniques are suitable for isolating this compound from reaction mixtures?

- Methodology :

- Liquid-liquid extraction : Use aqueous NaHCO₃ to separate the acidic product from non-acidic impurities.

- Column chromatography : Employ silica gel with a gradient of ethyl acetate/hexane (5–20% EtOAc). Monitor fractions via TLC (Rf ~0.3 in 10% EtOAc/hexane).

- Recrystallization : Use toluene or dichloromethane/hexane mixtures. Purity >95% is achievable, as seen in analogous fluorinated esters .

Advanced Research Questions

Q. How do steric and electronic effects of the ethyl and fluorine groups influence the acid’s reactivity in nucleophilic acyl substitution reactions?

- Methodology :

- Steric effects : The ethyl group increases steric hindrance, reducing reactivity toward bulky nucleophiles (e.g., tert-butanol). Compare kinetics with non-ethyl analogs.

- Electronic effects : Fluorine’s electronegativity withdraws electron density, activating the carbonyl toward nucleophilic attack. Use DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces .

- Experimental validation: Conduct reactions with amines or alcohols under controlled conditions (e.g., DCC coupling) and analyze yields via HPLC .

Q. How can researchers resolve discrepancies in catalytic efficiency when using this compound as a substrate in enzymatic studies?

- Methodology :

- Controlled variable testing : Isolate factors like pH, temperature, and enzyme concentration. For example, esterase activity may vary due to fluorine’s electronegativity altering substrate-enzyme binding.

- Multivariate analysis : Apply PCA or PLS-DA to identify outlier data points, as demonstrated in aroma compound studies .

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe rate-limiting steps in enzymatic cleavage .

Q. Which advanced mass spectrometry techniques are optimal for quantifying trace impurities in this compound?

- Methodology :

- High-resolution MS (HRMS) : Use Q-TOF or Orbitrap instruments to achieve <5 ppm mass accuracy (e.g., exact mass = 178.04 g/mol for C₆H₉F₂O₂).

- LC-MS/MS : Employ MRM mode to detect impurities like 3,3-difluorobutanoic acid (transition m/z 123 → 79).

- Detection limits : Validate via spiked samples; LOD/LOQ can reach 0.1 ng/mL, as shown in fluorinated benzoic acid analyses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.